molecular formula C19H21N5O2S B11250610 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11250610
M. Wt: 383.5 g/mol
InChI Key: OJNKCLMMRRITSM-UHFFFAOYSA-N
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Description

2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a triazolopyridazine core, and a pyrrolidinyl substituent

Preparation Methods

The synthesis of 2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone to form the triazolopyridazine coreThe final step involves the attachment of the pyrrolidinyl group via a thiol-ene reaction .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazolopyridazine core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes, thereby disrupting key biochemical pathways. The triazolopyridazine core plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of structural features. Similar compounds include:

    1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share the triazole ring but differ in the attached substituents and overall structure.

    1,2,4-Triazolo[4,3-a]pyridines: These compounds have a similar triazole-pyridine core but lack the ethoxyphenyl and pyrrolidinyl groups.

The uniqueness of 2-{[6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C19H21N5O2S/c1-2-26-15-7-5-14(6-8-15)16-9-10-17-20-21-19(24(17)22-16)27-13-18(25)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3

InChI Key

OJNKCLMMRRITSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC4)C=C2

Origin of Product

United States

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